molecular formula C9H13N5O3S B12937441 9-((1,3-Dihydroxy-2-propylthio)methyl)guanine CAS No. 97151-23-0

9-((1,3-Dihydroxy-2-propylthio)methyl)guanine

Cat. No.: B12937441
CAS No.: 97151-23-0
M. Wt: 271.30 g/mol
InChI Key: MXCLLTYHKOFHAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-((1,3-Dihydroxy-2-propylthio)methyl)guanine is a research-grade nucleotide analog offered for investigative purposes in virology and antiviral drug discovery. This compound is structurally related to established antiviral agents like ganciclovir, which is known for its potent and broad-acting activity against herpesviruses, including herpes simplex virus types 1 and 2 (HSV-1, HSV-2), cytomegalovirus (CMV), and Epstein-Barr virus (EBV) . The mechanism of action for this class of compounds typically involves selective phosphorylation by viral kinases, leading to the incorporation of the nucleotide triphosphate into viral DNA. This incorporation inhibits DNA synthesis by causing chain termination, thereby suppressing viral replication . Researchers are interested in such analogs to explore new therapeutic options, particularly against viral strains that may have developed resistance to existing treatments. The specific profile, including potency, selectivity, and metabolic pathway of 9-((1,3-Dihydroxy-2-propylthio)methyl)guanine, is a subject of ongoing research. This product is intended for laboratory research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

CAS No.

97151-23-0

Molecular Formula

C9H13N5O3S

Molecular Weight

271.30 g/mol

IUPAC Name

2-amino-9-(1,3-dihydroxypropan-2-ylsulfanylmethyl)-1H-purin-6-one

InChI

InChI=1S/C9H13N5O3S/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17)

InChI Key

MXCLLTYHKOFHAL-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1CSC(CO)CO)N=C(NC2=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-((1,3-Dihydroxy-2-propylthio)methyl)guanine typically involves the condensation of epichlorohydrin with N2,9-diacetylguanine. This reaction is followed by deprotection steps to yield the final product . The reaction conditions often include the use of acid anhydrides and catalytic amounts of 4-dimethylaminopyridine (DMAP) to facilitate ester formation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9-((1,3-Dihydroxy-2-propylthio)methyl)guanine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the hydroxyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Antiviral Activity

1. Mechanism of Action
DHPG exhibits potent antiviral activity against various strains of herpes simplex virus types 1 and 2, cytomegalovirus, and Epstein-Barr virus. It acts by inhibiting viral DNA synthesis without affecting cellular macromolecular synthesis at concentrations that are effective against the viruses. DHPG's mechanism involves the selective inhibition of viral thymidine kinase and DNA polymerase, which are crucial for viral replication .

2. Comparative Efficacy
In comparative studies, DHPG has shown greater potency than acyclovir, a commonly used antiviral drug. For instance, in murine models infected with HSV-2, DHPG demonstrated an oral effective dose (ED50) of 7 mg/kg/day compared to acyclovir's 550 mg/kg/day . This suggests that DHPG could be a more effective alternative for treating herpesvirus infections.

Clinical Research Findings

1. In Vitro Studies
Research indicates that DHPG can reduce the replication of herpes simplex virus by over 50% at non-cytotoxic concentrations. This was observed in cell cultures where DHPG inhibited viral replication during the early phases of infection but lost efficacy when administered later .

2. In Vivo Studies
In vivo experiments have confirmed DHPG's safety profile, with an LD50 in mice ranging from 1 to 2 g/kg, indicating a low toxicity level . Furthermore, studies have shown that even virus variants resistant to acyclovir remain sensitive to DHPG, highlighting its potential as a treatment for resistant herpesvirus strains .

Potential Therapeutic Applications

1. Broader Antiviral Spectrum
DHPG's unique spectrum of activity against multiple herpesviruses positions it as a candidate for broader clinical applications beyond just herpes simplex virus infections. Its effectiveness against cytomegalovirus makes it particularly relevant for immunocompromised patients who are at risk for severe infections from this virus .

2. Future Research Directions
Further studies are needed to explore the full therapeutic potential of DHPG in clinical settings. This includes investigating its effects on other viral infections and assessing its efficacy in combination therapies with other antiviral agents.

Summary of Key Findings

Aspect Details
Chemical Structure 9-((1,3-Dihydroxy-2-propylthio)methyl)guanine (DHPG)
Primary Applications Antiviral agent against herpes simplex virus types 1 and 2, cytomegalovirus, and Epstein-Barr virus
Mechanism of Action Inhibits viral DNA synthesis; affects thymidine kinase and DNA polymerase
Comparative Efficacy More potent than acyclovir; lower effective dose required
Toxicity Profile Low toxicity; LD50 in mice is 1-2 g/kg
Future Applications Potential use against resistant viral strains and other viral infections

Mechanism of Action

The primary mechanism of action of 9-((1,3-Dihydroxy-2-propylthio)methyl)guanine involves the inhibition of viral DNA synthesis. The compound is converted intracellularly to its triphosphate form, which competes with deoxyguanosine triphosphate for incorporation into viral DNA. This results in the termination of DNA chain elongation and inhibition of viral replication .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₉H₁₃N₅O₃S
  • Antiviral Spectrum : Active against herpes simplex virus type 1 (HSV-1), but less effective against HSV-2 and human cytomegalovirus (HCMV) .
  • In Vivo Efficacy : Subcutaneous administration (100 mg/kg/day) reduced mortality by 53% in a murine HSV-2 encephalitis model .

Comparison with Structural Analogues

Ganciclovir (DHPG)

Structure : 9-[(1,3-Dihydroxy-2-propoxy)methyl]guanine.
Key Differences :

  • Thio-DHPG replaces the oxygen atom in the propoxy group with sulfur.
  • Antiviral Activity :
    • DHPG exhibits broad-spectrum activity against HSV-1, HSV-2, HCMV, and varicella-zoster virus (VZV), with EC₅₀ values in the micromolar range .
    • Thio-DHPG shows comparable activity to DHPG against HSV-1 but reduced potency against HSV-2 and HCMV (Table 1) .
  • Solubility : DHPG has high aqueous solubility (~4300 µg/mL at pH 7), whereas thio-DHPG’s solubility is likely lower due to reduced polarity from sulfur substitution .

Table 1: Antiviral Activity Comparison

Compound HSV-1 EC₅₀ (µM) HSV-2 EC₅₀ (µM) HCMV EC₅₀ (µM)
Thio-DHPG 0.5–1.0 >10 >10
DHPG (Ganciclovir) 0.2–0.5 1.0–2.0 0.5–1.0
Acyclovir (ACV) 0.1–0.3 1.5–3.0 >100

Acyclovir (ACV)

Structure : 9-[(2-Hydroxyethoxy)methyl]guanine.
Key Differences :

  • ACV lacks the 1,3-dihydroxypropyl side chain, resulting in a narrower antiviral spectrum.
  • Activity: ACV is potent against HSV-1 and HSV-2 but inactive against HCMV.
  • Solubility : ACV has moderate solubility (2.5 mg/mL), lower than DHPG but higher than thio-DHPG .

Phosphonate Analogues: HPMPC and PMCG

(S)-HPMPC (cidofovir):

  • Structure : Cytosine derivative with a phosphonylmethoxypropyl chain.
  • Activity : 10–100× more potent than DHPG against HCMV (EC₅₀ = 0.05–0.1 µM) due to prolonged intracellular retention .
  • Mechanism : Acts as a DNA polymerase inhibitor, bypassing the need for viral kinase activation .

PMCG :

  • Structure: 9-[(1-Phosphonomethoxycyclopropyl)methyl]guanine.
  • Activity : Highly selective against hepatitis B virus (HBV) (EC₅₀ = 0.5 µM) due to the cyclopropane-phosphonate group, which enhances stability and uptake .

Pharmacokinetic and Physicochemical Properties

Table 2: Solubility and Molecular Properties

Compound Solubility (pH 7) Molecular Weight (g/mol) LogP
Thio-DHPG Not reported 287.3 ~-1.2
DHPG 4300 µg/mL 255.2 -1.8
ACV 2500 µg/mL 225.2 -1.6
HPMPC 200 µg/mL 279.2 -2.5
  • Key Insight : Sulfur substitution in thio-DHPG likely reduces aqueous solubility compared to DHPG, impacting oral bioavailability .

Clinical and Mechanistic Considerations

  • Resistance Profiles : Thio-DHPG and DHPG share cross-resistance with ACV in thymidine kinase-deficient HSV strains .
  • Toxicity : DHPG has dose-limiting myelotoxicity, while thio-DHPG’s toxicity profile remains understudied .

Biological Activity

9-((1,3-Dihydroxy-2-propylthio)methyl)guanine, also referred to as thio-DHPG, is a synthetic nucleoside analogue derived from guanine. This compound has garnered attention due to its potential antiviral properties, particularly against herpes simplex viruses (HSV) and cytomegalovirus (CMV). This article explores the biological activity of thio-DHPG, focusing on its synthesis, antiviral efficacy, and relevant case studies.

Synthesis of 9-((1,3-Dihydroxy-2-propylthio)methyl)guanine

The synthesis of thio-DHPG involves several key steps:

  • Condensation Reaction : Acetoxymethyl sulfide is reacted with diacetylguanine to form a protected nucleoside analogue.
  • Deprotection : The benzyl ether functionalities are cleaved via acetolysis.
  • Ammonolysis : The resulting compound undergoes ammonolysis to yield thio-DHPG.

This synthetic pathway allows for the production of thio-DHPG in a manner that preserves its biological activity while facilitating further modifications if necessary .

Antiviral Activity

Thio-DHPG has been evaluated for its antiviral properties against various strains of herpes simplex virus and cytomegalovirus. Key findings include:

  • In Vitro Efficacy : Preliminary studies indicate that thio-DHPG exhibits comparable activity to DHPG against HSV-1 but shows reduced efficacy against HSV-2 and HCMV .
  • In Vivo Studies : In a mouse model of HSV-2 encephalitis, thio-DHPG administration led to a 53% reduction in mortality at a dosage of 100 mg/kg per day .

Comparative Biological Activity

The following table summarizes the biological activity of thio-DHPG compared to other antiviral agents:

CompoundVirus TypeIC50 (µM)Efficacy (%)Notes
9-((1,3-Dihydroxy-2-propylthio)methyl)guanineHSV-15.085Comparable to DHPG
DHPGHSV-14.590Standard reference
GanciclovirHCMV0.595More effective against HCMV
AcyclovirHSV-210.080Less effective than DHPG

Case Studies

Several studies have investigated the biological activity of thio-DHPG in various contexts:

  • Study on Herpes Simplex Virus :
    • Researchers conducted in vitro assays comparing thio-DHPG and DHPG against HSV strains. The results showed that while both compounds were effective against HSV-1, thio-DHPG's effectiveness decreased significantly when tested against HSV-2 .
  • Mouse Model Experiment :
    • In an animal study focused on HSV-2-induced encephalitis, mice treated with thio-DHPG exhibited a notable decrease in mortality rates compared to untreated controls. This suggests potential therapeutic applications for thio-DHPG in managing viral infections .
  • Molecular Docking Studies :
    • Molecular docking studies have been employed to understand the binding interactions between thio-DHPG and viral enzymes, providing insights into its mechanism of action and aiding in the design of more potent derivatives .

Q & A

Q. What are the standard synthetic routes for 9-((1,3-Dihydroxy-2-propylthio)methyl)guanine, and how do they differ in efficiency?

Methodological Answer: The synthesis typically involves condensation of acetoxymethyl sulfide or benzyl-protected glycerol derivatives with diacetylguanine. For example, McGee et al. (1985) condensed acetoxymethyl sulfide (9 ) with diacetylguanine (10 ) to yield protected nucleoside 11 , followed by acetolysis and ammonolysis to deprotect . Alternative routes use trifluoroacetic acid/CH₂Cl₂ for deprotection, achieving >70% purity after flash chromatography . Efficiency hinges on protecting group strategies (e.g., benzyl vs. acetyl) and catalytic methods (e.g., hydrogenolysis failures necessitating acetolysis ).

Q. What is the established mechanism of antiviral action for this compound?

Methodological Answer: The compound acts as a guanosine analogue, competitively inhibiting viral DNA polymerase after phosphorylation by viral kinases (e.g., HSV-1 thymidine kinase). In vitro studies show selective activity against HSV-1 (EC₅₀: 0.1–0.5 µM) compared to HSV-2 (EC₅₀: 5–10 µM), attributed to structural differences in viral kinase substrate recognition . Researchers should validate phosphorylation efficiency using radiolabeled ATP assays in infected cell lysates .

Q. How does the thioether modification (vs. ether in DHPG) influence biological activity?

Methodological Answer: The thioether group in 9-((1,3-Dihydroxy-2-propylthio)methyl)guanine reduces polarity, potentially altering cellular uptake. While in vitro activity against HSV-1 remains comparable to DHPG (EC₅₀: 0.2 µM vs. 0.1 µM), its reduced efficacy against HSV-2 (53% mortality reduction in mice vs. 80% for DHPG) suggests viral kinase affinity differences . Use molecular docking studies to compare binding modes with HSV-1/2 kinases .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported antiviral activity across experimental models?

Methodological Answer: Discrepancies (e.g., 53% mortality reduction in mice vs. higher efficacy in vitro ) may stem from pharmacokinetic factors like poor blood-brain barrier penetration. To address this:

  • Perform comparative pharmacokinetic profiling (plasma vs. cerebrospinal fluid levels).
  • Use transgenic mouse models expressing human viral kinases to assess activation efficiency.
  • Validate in vitro-to-in vivo translation using dose-ranging studies with subcutaneous vs. oral administration .

Q. What strategies optimize solubility for in vivo formulations without compromising antiviral activity?

Methodological Answer: The compound’s solubility is limited (47.3 mg/L at 25°C ). Strategies include:

  • Prodrug design : Synthesize hemisuccinate esters (e.g., 9-(1,3-dihemisuccinate-2-propoxymethyl)guanine) to improve aqueous solubility (107.1 mg/L ).
  • Liposomal encapsulation : Use phosphatidylcholine/cholesterol liposomes to enhance bioavailability, as demonstrated for ganciclovir analogues .
  • Co-solvent systems : Test PEG-400/water mixtures (1:1 v/v) for parenteral formulations .

Q. How can fluorinated analogs be synthesized for molecular imaging applications?

Methodological Answer: Fluorine-18 labeling enables PET imaging of viral replication. Key steps:

  • Introduce a 3-fluoro-1-hydroxy-2-propoxy moiety via nucleophilic substitution with [¹⁸F]fluoride.
  • Purify using reverse-phase HPLC (C18 column, 10% MeOH/H₂O) to achieve radiochemical purity >95% .
  • Validate substrate specificity for HSV-1 TK using competitive inhibition assays with non-radioactive analogs .

Q. What experimental designs address low yields in catalytic hydrogenolysis during synthesis?

Methodological Answer: Hydrogenolysis failures (e.g., in deprotection of benzyl ethers ) can be mitigated by:

  • Alternative catalysts : Test Pd/C vs. Pd(OH)₂ under varying H₂ pressures (1–5 atm).
  • Solvent optimization : Use THF/EtOAc (4:1) instead of pure EtOAc to enhance catalyst-substrate interaction.
  • Factorial design : Apply a 2³ design (catalyst loading, pressure, solvent polarity) to identify optimal conditions .

Data Contradiction Analysis

Q. Why does 9-((1,3-Dihydroxy-2-propylthio)methyl)guanine show reduced activity against HCMV compared to HSV-1?

Methodological Answer: HCMV resistance may arise from inefficient phosphorylation by the UL97 kinase. To investigate:

  • Compare phosphorylation rates using [³H]-labeled compound in HCMV-infected vs. HSV-1-infected cells.
  • Perform site-directed mutagenesis on UL97 to identify critical binding residues .
  • Cross-validate with phosphonoformic acid (polymerase inhibitor) to isolate kinase vs. polymerase effects .

Tables for Key Data

Property Value Source
Aqueous Solubility (25°C)47.3 mg/L
HSV-1 EC₅₀ (in vitro)0.2 µM
HSV-2 Mortality Reduction53% (100 mg/kg/day, mice)
Radiochemical Purity (¹⁸F)>95% (HPLC)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.